

7-Methoxy-1H-pyrrolo[3,2-c]pyridine chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 7-Methoxy-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B1449874

[Get Quote](#)

An In-Depth Technical Guide to **7-Methoxy-1H-pyrrolo[3,2-c]pyridine**: Structure, Synthesis, and Therapeutic Potential

Executive Summary

The 1H-pyrrolo[3,2-c]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural and electronic properties make it an ideal building block for developing targeted therapeutics. This guide provides a comprehensive technical overview of a specific derivative, **7-Methoxy-1H-pyrrolo[3,2-c]pyridine**, focusing on its chemical structure, physicochemical properties, synthetic pathways, and profound biological activities. The scaffold is particularly notable for its role in the development of potent inhibitors of critical oncology targets, including protein kinases like Monopolar Spindle 1 (MPS1) and FMS kinase, as well as its function as a colchicine-binding site inhibitor that disrupts microtubule dynamics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their therapeutic programs.

Introduction: The Rise of the 1H-pyrrolo[3,2-c]pyridine Scaffold

Pyrrolopyridines, also known as azaindoles, are bicyclic heteroaromatic compounds that have become foundational motifs in modern pharmacology. Their ability to engage in various non-

covalent interactions, including hydrogen bonding, and to serve as bioisosteres for other aromatic systems has led to their incorporation into numerous clinically relevant molecules.^[1] Among the six possible isomers, the 1H-pyrrolo[3,2-c]pyridine system has emerged as a particularly valuable framework.

This scaffold serves as a conformationally restricted bioisostere for the cis-olefin bond found in natural products like combretastatin A-4, a potent anti-cancer agent.^[2] This structural mimicry enhances metabolic stability while preserving or even enhancing biological potency, making it a highly sought-after starting point for novel drug candidates.^[2] This guide delves into the specifics of the 7-methoxy substituted variant, a key analog for exploring structure-activity relationships (SAR) within this important chemical class.

Chemical Structure and Physicochemical Properties

The foundational structure of **7-Methoxy-1H-pyrrolo[3,2-c]pyridine** consists of a pyrrole ring fused to a pyridine ring, with a methoxy group substitution at the C7 position. This substitution can significantly influence the molecule's electronic properties, solubility, and metabolic stability, making it a critical point for medicinal chemistry optimization.

Chemical Structure:

Physicochemical Data Summary

While specific experimental data for the 7-methoxy derivative is not widely published, the properties can be calculated or inferred from the parent compound and related analogs. The table below summarizes key identifiers for the parent scaffold and the target compound.

Property	Value (7-Methoxy-1H-pyrrolo[3,2-c]pyridine)	Value (Parent 1H-pyrrolo[3,2-c]pyridine)
CAS Number	Not available	271-34-1[3]
Molecular Formula	C ₈ H ₈ N ₂ O	C ₇ H ₆ N ₂
Molecular Weight	148.16 g/mol	118.14 g/mol
Appearance	Predicted: Off-white to pale yellow solid	-
Purity	Typically >95% for research-grade chemicals	-

Synthetic Strategies and Methodologies

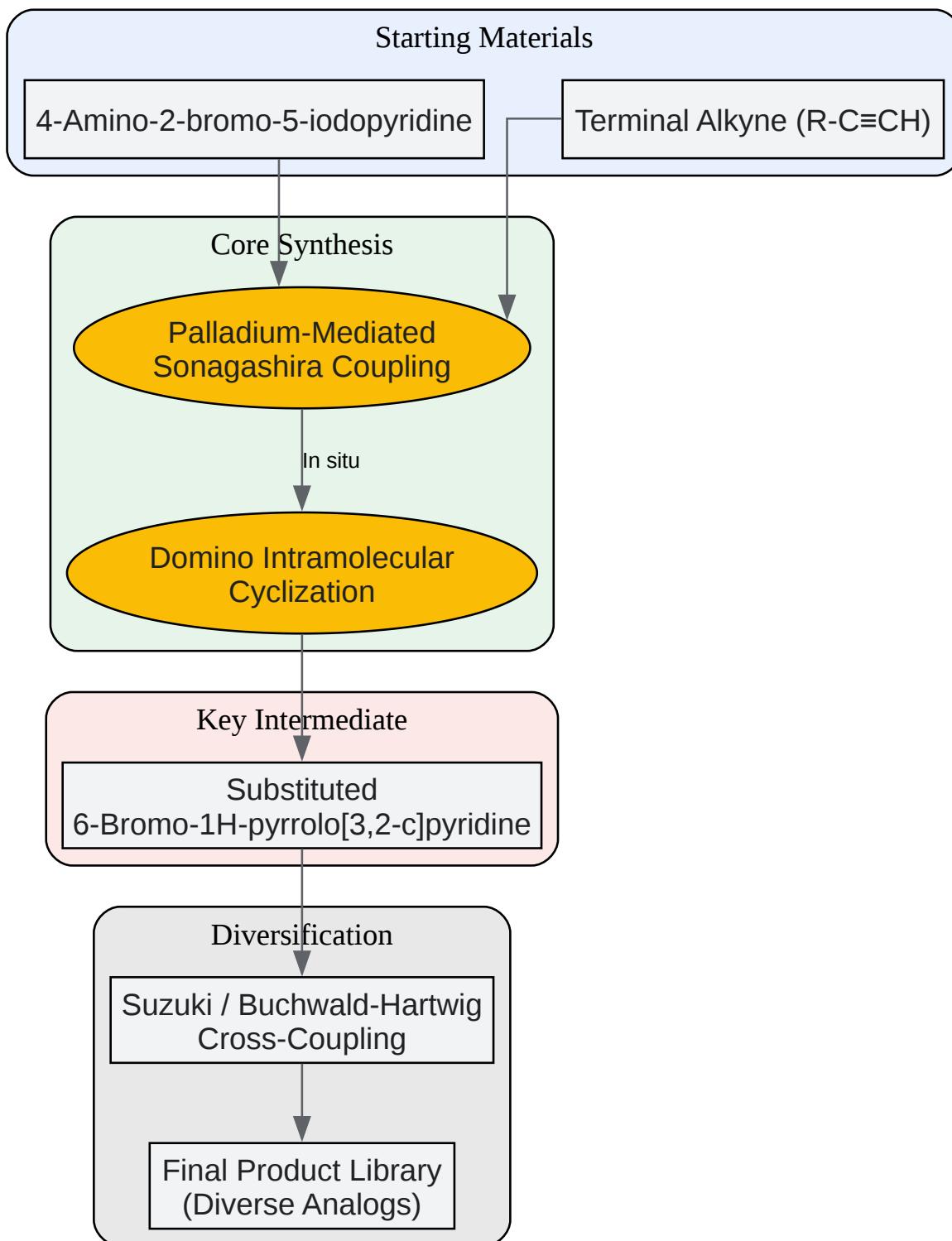
The efficient synthesis of the 1H-pyrrolo[3,2-c]pyridine core is crucial for generating analog libraries to probe biological targets. Modern synthetic chemistry has produced several robust routes, with palladium-mediated cross-coupling reactions being particularly effective.

Rationale for Synthetic Design

A successful synthetic strategy must be versatile, allowing for the introduction of diverse substituents at multiple positions (N-1, C-2, C-6, C-7, etc.). A domino approach involving Sonagashira coupling followed by intramolecular cyclization is a highly efficient method for constructing the bicyclic core.[4] This allows for late-stage diversification, which is a cornerstone of modern medicinal chemistry programs.

Proposed Experimental Protocol: Domino Sonagashira/Cyclization Route

This protocol outlines a plausible, state-of-the-art method for synthesizing the 1H-pyrrolo[3,2-c]pyridine core, which can be adapted for the 7-methoxy target by selecting the appropriate starting materials.


- Step 1: Sonagashira Coupling. To a solution of an appropriately substituted 4-amino-2-bromo-5-iodopyridine (1.0 eq) and a terminal alkyne (1.2 eq) in a solvent mixture like

dioxane/water, add a palladium catalyst such as $\text{PdCl}_2(\text{dppf})$ (0.1 eq) and a base like K_2CO_3 (2.5 eq).[4]

- Step 2: Reaction Execution. Purge the reaction vessel with an inert gas (e.g., argon) and heat the mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.
- Step 3: Domino Cyclization. The initial coupling product will undergo a palladium-catalyzed intramolecular cyclization *in situ* to form the 1H-pyrrolo[3,2-c]pyridine ring system.[4]
- Step 4: Work-up and Purification. Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated under reduced pressure.
- Step 5: Final Purification. The crude product is purified using column chromatography on silica gel to yield the desired 1H-pyrrolo[3,2-c]pyridine intermediate.
- Step 6: Further Functionalization. The resulting bromo-substituted pyrrolopyridine can then undergo further palladium-mediated cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to install additional diversity elements.[4]

Visualization of the Synthetic Workflow

The following diagram illustrates the general synthetic approach for creating a library of 1H-pyrrolo[3,2-c]pyridine derivatives.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives.

Biological Activity and Therapeutic Applications

The 1H-pyrrolo[3,2-c]pyridine scaffold is a versatile platform that has been successfully employed to develop inhibitors for multiple, distinct classes of biological targets, primarily in oncology.

Inhibition of Protein Kinases

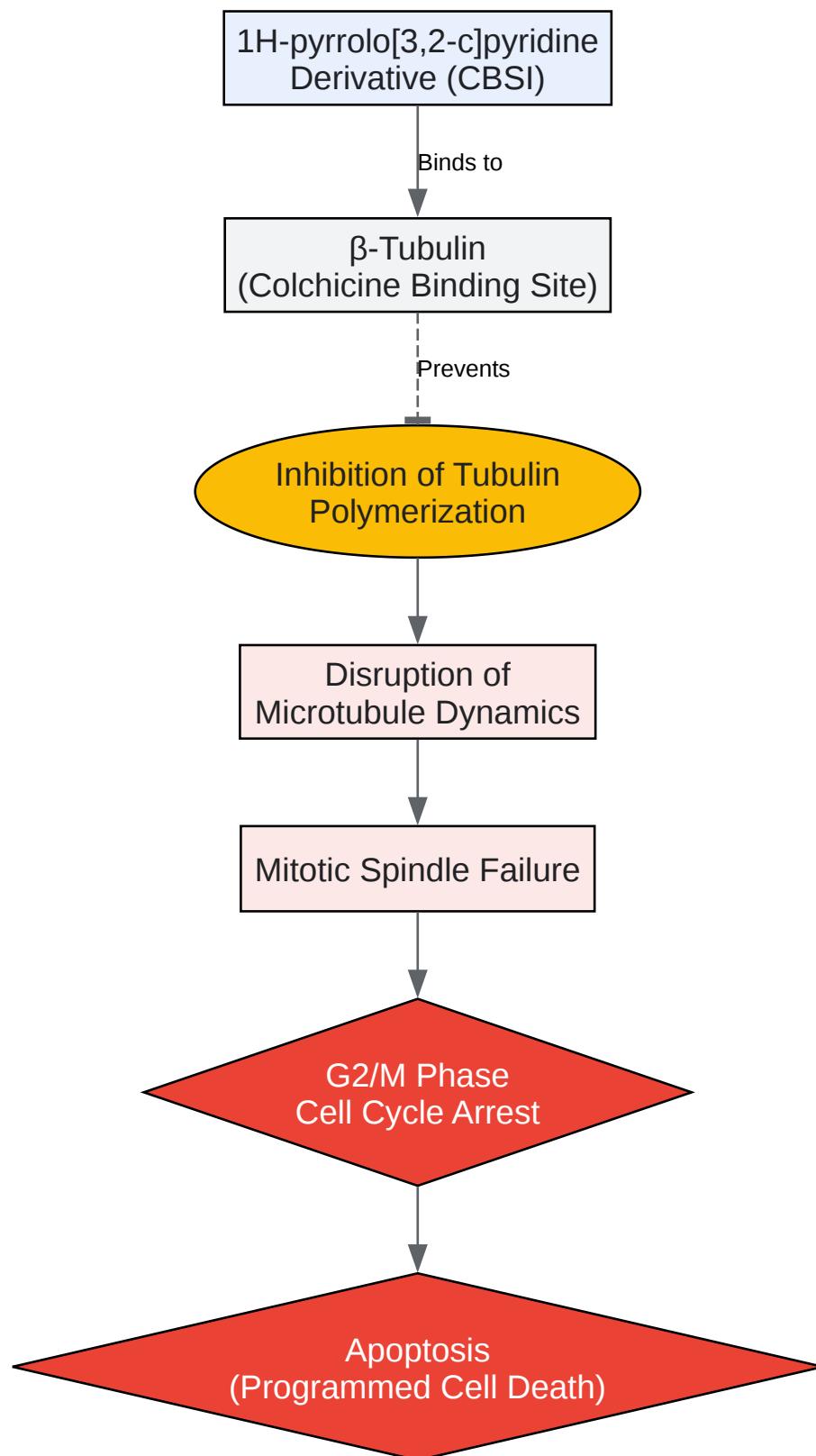
Protein kinases are critical regulators of cellular signaling and are frequently dysregulated in cancer, making them high-value therapeutic targets.

- Monopolar Spindle 1 (MPS1) Kinase: MPS1 is a key protein kinase that governs the spindle assembly checkpoint (SAC), a crucial process ensuring proper chromosome segregation during mitosis.^[5] Many tumors with chromosomal instability are highly dependent on MPS1 for survival, making it a compelling oncology target.^[4] Structure-based drug design has led to the discovery of orally bioavailable 1H-pyrrolo[3,2-c]pyridine derivatives that are potent and selective inhibitors of MPS1, demonstrating excellent translation from in vitro biochemical assays to cell-based anti-proliferative activity.^{[4][5]}
- FMS Kinase (CSF-1R): FMS kinase is a receptor tyrosine kinase that plays a central role in the proliferation and survival of monocytes and macrophages.^[6] Its overexpression is implicated in various cancers (ovarian, prostate, breast) and inflammatory conditions like rheumatoid arthritis. Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been identified as potent FMS kinase inhibitors, showing promise as candidates for both anticancer and anti-arthritis drug development.^[6]

Disruption of Microtubule Dynamics

Beyond kinase inhibition, this scaffold has proven highly effective as a microtubule-targeting agent.

- Mechanism as Colchicine-Binding Site Inhibitors (CBSIs): A new series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as inhibitors that bind to the colchicine-binding site on β -tubulin.^{[7][8]} This binding event prevents the polymerization of tubulin dimers into microtubules.


- Downstream Cellular Effects: The disruption of microtubule dynamics has profound consequences for rapidly dividing cancer cells. It leads to a halt in the cell cycle at the G2/M phase, ultimately triggering programmed cell death (apoptosis).[8][9] These compounds have shown potent antiproliferative activities against various human cancer cell lines, including HeLa (cervical), SGC-7901 (gastric), and MCF-7 (breast), with IC₅₀ values in the low nanomolar to micromolar range.[7][8]

Summary of Biological Activity

Compound Class	Target	Mechanism of Action	Therapeutic Area	Representative IC ₅₀
Pyrrolo[3,2-c]pyridine Amides	FMS Kinase	ATP-competitive inhibition	Cancer, Inflammation	30-60 nM[6]
Substituted Pyrrolo[3,2-c]pyridines	MPS1 Kinase	ATP-competitive inhibition	Cancer	0.04 μM (cellular)[4]
Aryl-Pyrrolo[3,2-c]pyridines	Tubulin	Inhibition of polymerization (colchicine site)	Cancer	0.12-0.21 μM (cellular)[8]

Visualization of the Tubulin Inhibition Pathway

This diagram illustrates how 1H-pyrrolo[3,2-c]pyridine derivatives disrupt microtubule function to induce cell death.

[Click to download full resolution via product page](#)

Caption: Mechanism of action for 1H-pyrrolo[3,2-c]pyridine as a tubulin inhibitor.

Conclusion and Future Directions

7-Methoxy-1H-pyrrolo[3,2-c]pyridine is a representative of a highly versatile and therapeutically relevant class of heterocyclic compounds. The core scaffold has demonstrated potent activity against multiple high-value oncology targets, including protein kinases and tubulin. The synthetic accessibility of this system allows for extensive SAR exploration, enabling the fine-tuning of properties such as potency, selectivity, and oral bioavailability.

Future research will likely focus on:

- Expanding the Target Space: Exploring the activity of this scaffold against other kinase families or different classes of enzymes.
- Optimizing Pharmacokinetics: Fine-tuning substituents to improve drug-like properties, including metabolic stability and cell permeability, to develop orally bioavailable clinical candidates.
- Combination Therapies: Investigating the synergistic effects of these agents when combined with other established anticancer therapies.

The 1H-pyrrolo[3,2-c]pyridine framework represents a validated and promising starting point for the discovery of next-generation targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives [mdpi.com]
2. 1H-Pyrrolo[3,2-c]pyridin-7-ol|Research Chemical [benchchem.com]
3. 1H-pyrrolo[3,2-c]pyridine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
4. Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]
- 6. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [7-Methoxy-1H-pyrrolo[3,2-c]pyridine chemical structure and properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1449874#7-methoxy-1h-pyrrolo-3-2-c-pyridine-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com